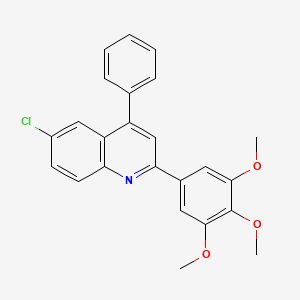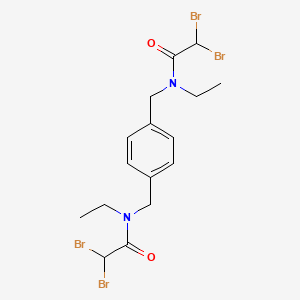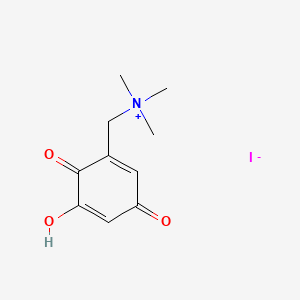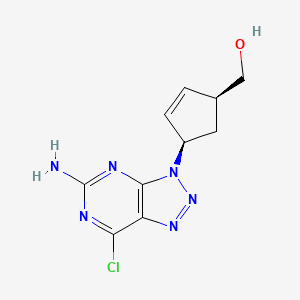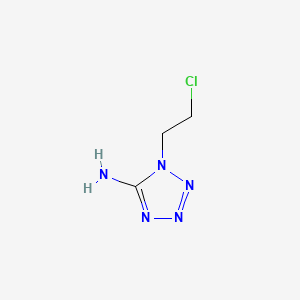![molecular formula C14H14O2 B12801441 7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one CAS No. 25526-84-5](/img/structure/B12801441.png)
7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 152873 involves several steps, starting with the preparation of the morpholine derivative. The synthetic route typically includes:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with sulfuric acid.
Aldehyde Formation: The final step involves the formation of the acrylaldehyde moiety through a condensation reaction with formaldehyde under controlled conditions.
Chemical Reactions Analysis
NSC 152873 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
NSC 152873 has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: NSC 152873 is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 152873 involves its interaction with specific molecular targets The fluorine atom and the morpholine ring play crucial roles in its reactivity and binding affinity The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions
Comparison with Similar Compounds
NSC 152873 can be compared with other fluorinated acrylaldehydes and morpholine derivatives. Similar compounds include:
(2Z)-2-fluoro-3-(piperidin-4-yl)acrylaldehyde: A similar structure with a piperidine ring instead of a morpholine ring.
(2Z)-2-fluoro-3-(pyrrolidin-4-yl)acrylaldehyde: A similar structure with a pyrrolidine ring.
The uniqueness of NSC 152873 lies in its combination of a fluorine atom and a morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
25526-84-5 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
7-methoxy-3,3a,4,5-tetrahydrocyclopenta[a]naphthalen-2-one |
InChI |
InChI=1S/C14H14O2/c1-16-12-4-5-13-10(7-12)3-2-9-6-11(15)8-14(9)13/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
IOQLRMJQDGKAKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC(=O)CC3CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)
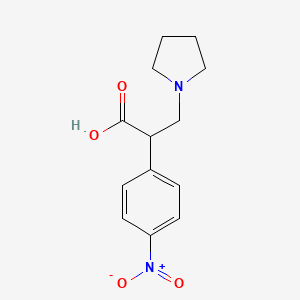
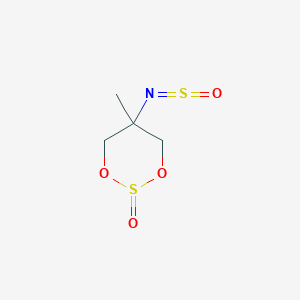
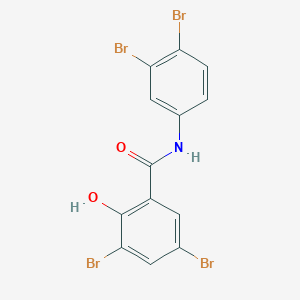
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
